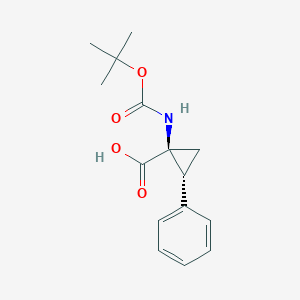
2-甲基-3-氧代琥珀酸二乙酯
描述
Diethyl 2-methyl-3-oxosuccinate, also known as Methyloxo-butanedioic acid diethyl ester or NSC 33946, is a chemical compound with the formula C2H5OCOCH(CH3)COCOOC2H5 . It is used in enzymology as a substrate for the enzyme diethyl 2-methyl-3-oxosuccinate reductase (EC 1.1.1.229), which catalyzes the chemical reaction involving diethyl (2R,3R)-2-methyl-3-hydroxysuccinate and NADP+ .
Synthesis Analysis
The synthesis of Diethyl 2-methyl-3-oxosuccinate involves several steps. One method involves the reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid . Another method involves the microbiological asymmetric reduction of the corresponding dimethyl 2-methyl-3-oxosuccinate . A new approach to the synthesis involves the use of isobutyl bromide, NaH, CuI, and I2 .
Molecular Structure Analysis
The molecular structure of Diethyl 2-methyl-3-oxosuccinate contains a total of 27 bonds. There are 13 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 ester groups (aliphatic), and 1 ketone group (aliphatic) .
Chemical Reactions Analysis
In enzymology, Diethyl 2-methyl-3-oxosuccinate is involved in a chemical reaction catalyzed by the enzyme diethyl 2-methyl-3-oxosuccinate reductase. The two substrates of this enzyme are diethyl (2R,3R)-2-methyl-3-hydroxysuccinate and NADP+, whereas its 3 products are diethyl 2-methyl-3-oxosuccinate, NADPH, and H+ .
Physical And Chemical Properties Analysis
Diethyl 2-methyl-3-oxosuccinate has a molecular weight of 202.20 . It has a refractive index of n20/D 1.432 (lit.) and a density of 1.073 g/mL at 25 °C (lit.) .
科学研究应用
手性合成和不对称还原
该化合物可以进行不对称还原,生成手性产物。例如:
杂环构建
科学家使用2-甲基-3-氧代琥珀酸二乙酯作为起始原料构建杂环。通过引入不同的官能团,他们创造了不同的环系。 例如,吡唑、嘧啶和吡啶 .
光谱学研究和结构表征
研究人员已使用紫外、红外和核磁共振光谱对该化合物进行了表征。 相关2-氧代琥珀酸的X射线结构揭示了有趣的氢键二聚体堆积 .
作用机制
Target of Action
The primary target of Diethyl 2-methyl-3-oxosuccinate is the enzyme Diethyl 2-methyl-3-oxosuccinate reductase . This enzyme belongs to the family of oxidoreductases, specifically those acting on the CH-OH group of donor with NAD+ or NADP+ as acceptor .
Mode of Action
Diethyl 2-methyl-3-oxosuccinate interacts with its target enzyme, Diethyl 2-methyl-3-oxosuccinate reductase, in a chemical reaction that involves the reduction of the compound . The reaction is as follows:
Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate + NADP+ ⇌ Diethyl 2-methyl-3-oxosuccinate + NADPH + H+
Biochemical Pathways
The biochemical pathway affected by Diethyl 2-methyl-3-oxosuccinate involves the reduction of the compound by the enzyme Diethyl 2-methyl-3-oxosuccinate reductase . This reaction is part of the larger metabolic pathway involving the oxidation and reduction of various compounds.
Result of Action
The result of the action of Diethyl 2-methyl-3-oxosuccinate is the production of Diethyl 2-methyl-3-oxosuccinate, NADPH, and H+ . This reaction is an asymmetric reduction, and the product is a mixture of the (2R,3R)-syn- and (2S,3R)-anti-beta-hydroxyester .
Action Environment
The action of Diethyl 2-methyl-3-oxosuccinate is influenced by various environmental factors. For instance, the enzyme Diethyl 2-methyl-3-oxosuccinate reductase has an optimal pH of 6.0 , and its activity is half-maximal at pH 5.3 and 7.3 . The enzyme also has an optimal temperature of 50°C . These factors can influence the compound’s action, efficacy, and stability.
未来方向
生化分析
Biochemical Properties
Diethyl 2-methyl-3-oxosuccinate plays a significant role in biochemical reactions, particularly as a substrate for the enzyme diethyl 2-methyl-3-oxosuccinate reductase. This enzyme catalyzes the reduction of diethyl 2-methyl-3-oxosuccinate to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate using NADP+ as a cofactor . The interaction between Diethyl 2-methyl-3-oxosuccinate and the enzyme is crucial for various metabolic pathways, including those involved in the synthesis of complex organic molecules.
Cellular Effects
Diethyl 2-methyl-3-oxosuccinate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, Diethyl 2-methyl-3-oxosuccinate can impact cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Molecular Mechanism
The molecular mechanism of Diethyl 2-methyl-3-oxosuccinate involves its interaction with specific biomolecules. The compound binds to the active site of diethyl 2-methyl-3-oxosuccinate reductase, facilitating the reduction reaction . This binding interaction is essential for the enzyme’s catalytic activity. Furthermore, Diethyl 2-methyl-3-oxosuccinate can act as an inhibitor or activator of other enzymes, depending on the context of the biochemical reaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diethyl 2-methyl-3-oxosuccinate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Diethyl 2-methyl-3-oxosuccinate remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Diethyl 2-methyl-3-oxosuccinate vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful to the organism.
Metabolic Pathways
Diethyl 2-methyl-3-oxosuccinate is involved in several metabolic pathways. It interacts with enzymes such as diethyl 2-methyl-3-oxosuccinate reductase, which catalyzes its reduction to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate . This reaction is part of a larger metabolic network that includes the synthesis and degradation of various organic molecules. The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites.
Transport and Distribution
Within cells and tissues, Diethyl 2-methyl-3-oxosuccinate is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can affect its concentration and activity in various tissues, influencing its overall biochemical effects.
Subcellular Localization
Diethyl 2-methyl-3-oxosuccinate is localized within specific subcellular compartments, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum . This subcellular localization is crucial for its role in biochemical reactions and its interaction with other biomolecules.
属性
IUPAC Name |
diethyl 2-methyl-3-oxobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOCQBJWOCRPQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883562 | |
| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
759-65-9 | |
| Record name | 1,4-Diethyl 2-methyl-3-oxobutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl 2-methyl-3-oxosuccinate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 2-methyloxosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl oxalpropionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032306 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Diethyl 2-methyl-3-oxosuccinate reductase in Saccharomyces fermentati?
A1: Diethyl 2-methyl-3-oxosuccinate reductase is an enzyme found in Saccharomyces fermentati that plays a crucial role in the asymmetric reduction of Diethyl 2-methyl-3-oxosuccinate. This enzymatic reaction yields specific enantiomers of α-methyl β-hydroxy esters, namely syn-(2) and anti-(3), with high optical purity (over 99% enantiomeric excess). [, ] This high selectivity is particularly interesting for potential applications in chiral synthesis, as enantiomerically pure compounds are often required in the pharmaceutical and fine chemical industries.
Q2: What are the key characteristics of the purified Diethyl 2-methyl-3-oxosuccinate reductase enzyme?
A2: The enzyme purified from Saccharomyces fermentati displays a molecular weight between 61,000 and 63,000. [, ] It functions optimally at a pH of 6.0 and a temperature of 50°C while demonstrating stability within the pH range of 7 to 8. This enzyme exhibits a specific dependence on NADPH as a cofactor for its catalytic activity. [, ] Understanding the enzyme's characteristics, including its substrate specificity and optimal reaction conditions, is essential for harnessing its potential in biotechnological applications, particularly in the production of enantiomerically pure compounds.
Q3: How does Diethyl 2-methyl-3-oxosuccinate react with trifluoronitrosomethane, and what is the significance of the reaction products?
A3: The reaction between Diethyl 2-methyl-3-oxosuccinate and trifluoronitrosomethane leads to the formation of a specific nitroxide radical, CF3·N(Ȯ)·CMe(CO2Et)CO·CO2Et. [] This reaction, unlike similar reactions with other 1,3-diketones, does not produce iminoxy radicals. [] The detection of these radicals, particularly the nitroxide radical, using electron spin resonance (ESR) spectroscopy provides valuable insights into the reaction mechanism and the nature of the intermediates involved. Understanding these radical reactions can be crucial in various fields, including polymer chemistry and materials science, where controlled radical reactions are employed for polymerization and material modification.
Q4: Can you elaborate on the applications of Diethyl 2-methyl-3-oxosuccinate in organic synthesis?
A4: Diethyl 2-methyl-3-oxosuccinate is a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable precursor for synthesizing a wide range of complex molecules. For instance, it can be utilized in the synthesis of heterocyclic compounds like as-triazinones. [] Additionally, its reaction with benzamidrazones leads to the formation of isomeric as-triazinones, highlighting its utility in preparing diverse heterocyclic systems. [] The ability to selectively modify Diethyl 2-methyl-3-oxosuccinate through reactions with different reagents allows for the introduction of diverse functional groups, expanding its applications in synthetic chemistry.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]thiophene-D6](/img/structure/B130079.png)





![(3S,13S,14S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B130099.png)
![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)

![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)



